molecular formula C16H12ClNO4S2 B2952477 Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-66-0

Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2952477
CAS No.: 932354-66-0
M. Wt: 381.85
InChI Key: PYOQMFGRWKSXBP-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound characterized by its benzothiophene core and sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the formation of the benzothiophene core. One common approach is the reaction of 1-benzothiophene-2-carboxylate with chlorophenylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the sulfamoyl group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound. Additionally, process optimization techniques are employed to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzothiophenes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfamoyl group makes it a versatile intermediate in organic synthesis.

Biology: Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Medicine: The compound has been investigated for its potential medicinal properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to explore its therapeutic applications in treating various diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of new materials and products.

Mechanism of Action

The mechanism by which Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may affect signaling pathways related to inflammation and microbial resistance.

Comparison with Similar Compounds

  • Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

  • Methyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

  • Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Uniqueness: Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate stands out due to its specific substitution pattern on the benzothiophene ring and the presence of the chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S2/c1-22-16(19)14-15(12-4-2-3-5-13(12)23-14)24(20,21)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOQMFGRWKSXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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